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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)-2-

methylbutanoic acid

Cat. No.: B7968781

Get Quote

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2-methylbutanoic Acid: Synthesis,

Characterization, and Potential Applications

Abstract
This technical guide provides a comprehensive analysis of 2-(2-Chlorophenyl)-2-
methylbutanoic acid, a chiral α-arylalkanoic acid. While not extensively documented in public

literature, its structural motifs are shared with numerous pharmacologically active compounds,

particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document, intended for

researchers and drug development professionals, delineates the molecule's structural features,

predicts its physicochemical and spectroscopic properties, and presents detailed, field-proven

synthetic methodologies. We explore two primary synthetic routes—Grignard reagent

carboxylation and Phase-Transfer Catalyzed (PTC) alkylation—explaining the causal chemistry

behind each protocol. Furthermore, a full, predicted spectroscopic profile (¹H NMR, ¹³C NMR,

IR, MS) is provided to aid in the identification and validation of the synthesized compound. The

guide concludes with a discussion of its potential applications as a pharmaceutical or

agrochemical intermediate and outlines future research directions.
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Molecular Structure and Physicochemical
Properties
IUPAC Nomenclature and Structural Analysis
The compound is systematically named 2-(2-Chlorophenyl)-2-methylbutanoic acid. Its

structure features a butanoic acid backbone with two substituents on the alpha-carbon (C2): a

methyl group and a 2-chlorophenyl group. This substitution pattern creates a chiral center at

C2, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-2-(2-Chlorophenyl)-2-
methylbutanoic acid. The presence of the chlorine atom on the ortho position of the phenyl

ring introduces steric hindrance and alters the electronic properties of the aromatic system,

which can significantly influence both its chemical reactivity and potential biological activity.

Caption: Figure 1: Structure of 2-(2-Chlorophenyl)-2-methylbutanoic acid.

Predicted Physicochemical Properties
Quantitative prediction of molecular properties is essential for experimental design, including

solvent selection and purification strategy. The properties for the target molecule have been

estimated using computational models and comparison with analogous structures.

Property Predicted Value Source/Basis

Molecular Formula C₁₁H₁₃ClO₂ -

Molecular Weight 212.67 g/mol [1]

LogP 3.1 - 3.3 [1][2]

pKa ~4.8
Analogy to 2-methylbutanoic

acid[3]

Topological Polar Surface Area

(TPSA)
37.3 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 2 [3]

Rotatable Bonds 3 [1]
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Synthesis Methodologies
The synthesis of α,α-disubstituted carboxylic acids can be approached from several angles.

The choice of method depends on factors such as starting material availability, scalability, and

tolerance to functional groups. We present two robust and well-established methods applicable

to the target molecule.

Retrosynthetic Analysis
A retrosynthetic approach reveals two logical disconnections pointing towards viable starting

materials. The primary disconnection is at the C-COOH bond, suggesting a Grignard reagent

and CO₂. A secondary disconnection at the α-carbon C-C bond suggests an alkylation of a

phenylacetic acid precursor.
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Route 1: Grignard Carboxylation

Route 2: PTC AlkylationTarget Molecule
2-(2-Cl-Ph)-2-Me-Butanoic Acid

Grignard Reagent
(2-Cl-Ph)-C(MgBr)(Me)(Et)

C-COOH
disconnection

Enolate Precursor
(2-Cl-Ph)-CH(Me)-CN

C-C (ethyl)
disconnection

Carbon Dioxide
(CO₂)

Starting Material
2-chloro-2-(2-chlorophenyl)butaneFormation

Ethyl Halide
(CH₃CH₂-Br)

Starting Material
(2-chlorophenyl)acetonitrile

Methylation

1. Setup & Reagents
- Flame-dried glassware

- Mg turnings
- Anhydrous Ether

2. Grignard Initiation
- Add starting halide solution dropwise

- Activate with I₂ if needed

3. Grignard Formation
- Reflux for 30-60 min

4. Carboxylation
- Cool to 0°C

- Pour onto excess dry ice (CO₂)

5. Acidic Workup
- Add 1M HCl (aq)
- Dissolve Mg salts

6. Extraction
- Diethyl Ether (3x)
- Wash with brine

7. Purification
- Dry over Na₂SO₄

- Concentrate
- Recrystallize/Chromatography

Final Product
2-(2-Cl-Ph)-2-Me-Butanoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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